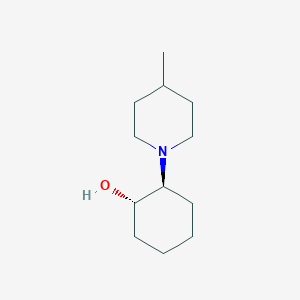

(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol is a chemical compound that is used in scientific research for various purposes. It is commonly known as NMDA receptor antagonist and is used to study the mechanism of action of NMDA receptors. The compound has been synthesized using different methods, and its biochemical and physiological effects have been extensively studied.

Aplicaciones Científicas De Investigación

Catalytic Activity and Asymmetric Induction

A study by Alvarez-Ibarra et al. (2010) on enantiopure compounds related to (1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol demonstrated their utility in catalyzing the addition of diethylzinc to benzaldehyde, affecting asymmetric induction. These compounds, based on l-pipecolinic acid, showcased a unique behavior in stereocontrol, highlighting the importance of substituent combinations on the catalytic efficacy and enantioselectivity. Theoretical evaluations using DFT methods further elucidated their action mechanisms in catalysis (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).

Repellent Efficacy Against Disease Vectors

Optically active derivatives of (1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol have been synthesized and tested for their repellent efficacy against blood-feeding arthropods like Anopheles stephensi, a malaria vector. Initial laboratory tests showed differential repellency among stereoisomers, with two stereoisomers being twice as repellent as others, indicating the influence of stereoisomerism on repellent efficacy (Klun, Ma, & Gupta, 2000).

Molecular Recognition

Khanvilkar and Bedekar (2018) utilized optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, obtained through simple chemical and bio-catalytic steps from compounds similar to (1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol, as a chiral solvating agent for molecular recognition. This application is crucial in detecting and quantifying the enantiomers of acids via NMR or fluorescence spectroscopy, providing a practical approach for analytical applications in chemistry (Khanvilkar & Bedekar, 2018).

Propiedades

IUPAC Name |

(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-10-6-8-13(9-7-10)11-4-2-3-5-12(11)14/h10-12,14H,2-9H2,1H3/t11-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLERZJFQDSMEON-RYUDHWBXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2CCCCC2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)[C@H]2CCCC[C@@H]2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(sec-butyl)-1-{5-[(4-cyanobenzoyl)amino]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2633015.png)

![(E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2633016.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide](/img/structure/B2633024.png)

![3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2633029.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-pyrrolidinyl)-2-butenamide](/img/structure/B2633033.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2633036.png)

![3-((4-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2633038.png)